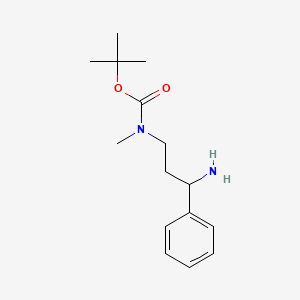
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a carbamate group, an amino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of 3-amino-3-phenylpropylamine with a suitable carbamoylating agent. One common method is the reaction of the amine with methyl isocyanate under controlled conditions to form the desired carbamate . The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as indium triflate can enhance the reaction efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-phenylpropylamine: This compound has a similar structure but lacks the carbamate group.
3-Amino-1-phenylbutane: Similar to tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate but with a different substitution pattern on the carbon chain.
Uniqueness
This compound is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-10-13(16)12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |
InChI-Schlüssel |
VNKLZYKJFFZKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














